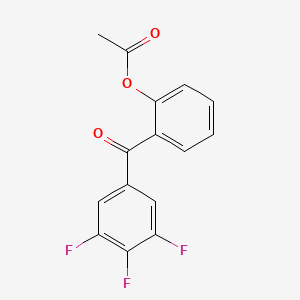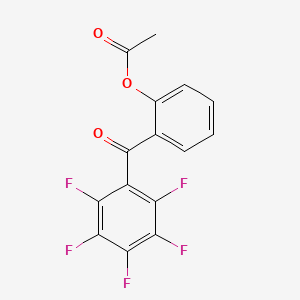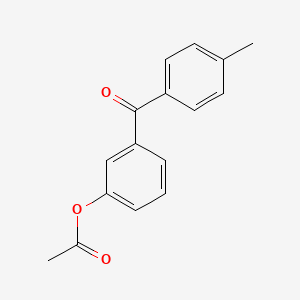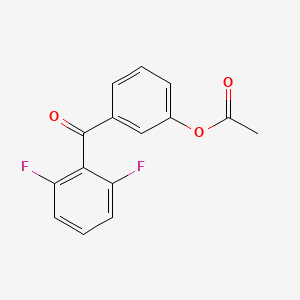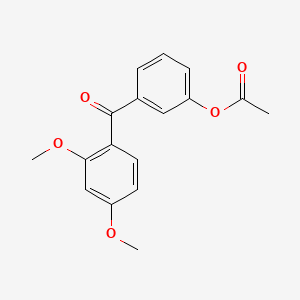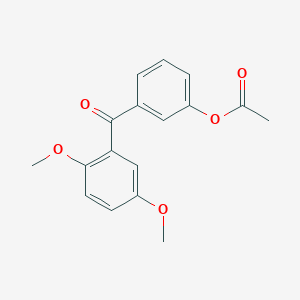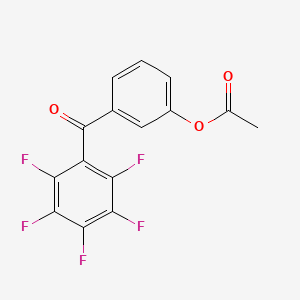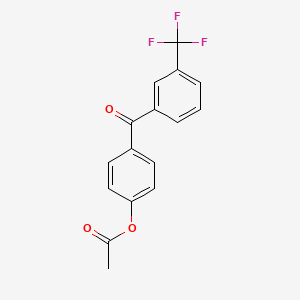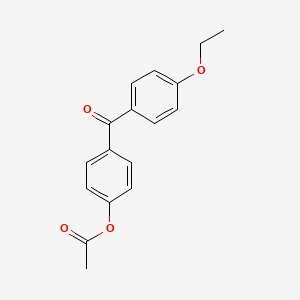
4-Iodo-3'-méthylbenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3’-methylbenzophenone, also known as (4-iodophenyl)(3-methylphenyl)methanone, is an organic compound with the molecular formula C14H11IO. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group on the benzophenone structure. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Applications De Recherche Scientifique
4-Iodo-3’-methylbenzophenone has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photochemistry: Utilized in studies of photophysical and photochemical processes, including the investigation of excited state dynamics and photoreduction reactions.
Mécanisme D'action
Target of Action
Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase .
Mode of Action
It’s known that benzophenone derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .
Result of Action
Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodo-3’-methylbenzophenone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of 4-iodobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Palladium-Catalyzed Cross-Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-iodobenzene is reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 4-Iodo-3’-methylbenzophenone typically employs large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Conducted in aqueous or mixed solvent systems under reflux conditions.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 4-iodo-3’-methylbenzhydrol.
Oxidation: Formation of 4-iodo-3’-methylbenzoic acid.
Comparaison Avec Des Composés Similaires
4-Iodo-4’-methylbenzophenone: Similar structure but with the methyl group on the para position of the benzophenone.
4-Bromo-3’-methylbenzophenone: Similar structure but with a bromine atom instead of iodine.
4-Chloro-3’-methylbenzophenone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 4-Iodo-3’-methylbenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and photophysical properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s electronic properties and reactivity in substitution and cross-coupling reactions.
Propriétés
IUPAC Name |
(4-iodophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWERDOVMPFEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
